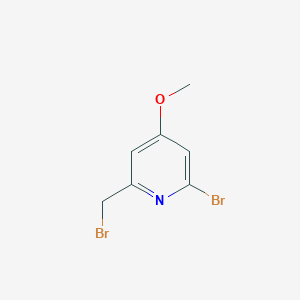
2-Bromo-6-(bromomethyl)-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(bromomethyl)-4-methoxypyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of two bromine atoms, one attached to the pyridine ring and the other to a methyl group, along with a methoxy group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(bromomethyl)-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. The process can be carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(bromomethyl)-4-methoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding 4-methoxypyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: 4-Methoxypyridine and its derivatives.
Applications De Recherche Scientifique
2-Bromo-6-(bromomethyl)-4-methoxypyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(bromomethyl)-4-methoxypyridine involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methoxypyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-6-methyl-4-methoxypyridine: Contains a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
4-Methoxy-2,6-dibromopyridine: Contains two bromine atoms on the pyridine ring, making it more reactive in substitution reactions.
Uniqueness
2-Bromo-6-(bromomethyl)-4-methoxypyridine is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in various chemical syntheses and research applications.
Propriétés
Formule moléculaire |
C7H7Br2NO |
|---|---|
Poids moléculaire |
280.94 g/mol |
Nom IUPAC |
2-bromo-6-(bromomethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-2-5(4-8)10-7(9)3-6/h2-3H,4H2,1H3 |
Clé InChI |
OKLQJJQLYCHASF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



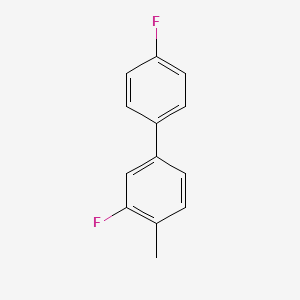
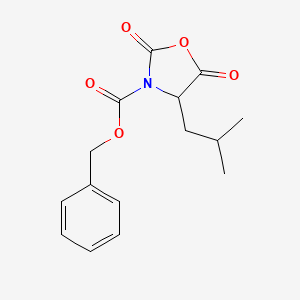
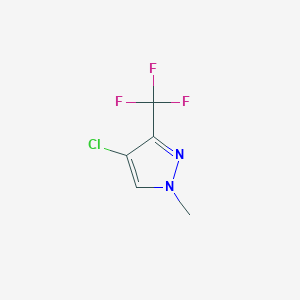

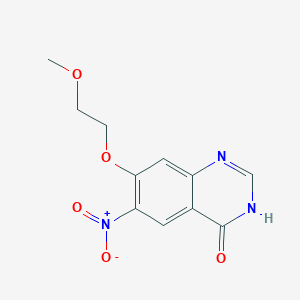
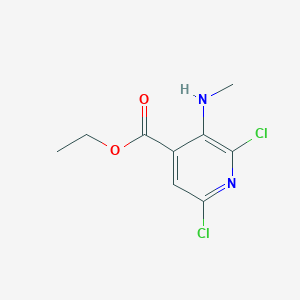

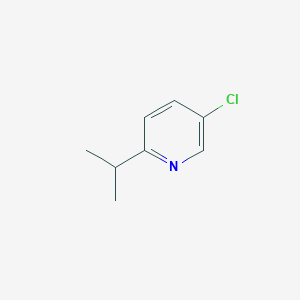

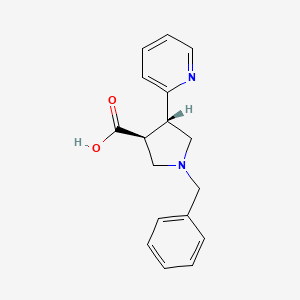
![5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)


